2-Fluoro-4-(trans-4-pentylcyclohexyl)-4'-(trans-4-propylcyclohexyl)biphenyl
2-Fluoro-4-(trans-4-pentylcyclohexyl)-4'-(trans-4-propylcyclohexyl)biphenyl
Brand Name:
Vulcanchem
CAS No.:
106349-49-9
VCID:
VC20832200
InChI:
InChI=1S/C32H45F/c1-3-5-6-8-25-11-15-28(16-12-25)30-21-22-31(32(33)23-30)29-19-17-27(18-20-29)26-13-9-24(7-4-2)10-14-26/h17-26,28H,3-16H2,1-2H3
SMILES:
CCCCCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC=C(C=C3)C4CCC(CC4)CCC)F
Molecular Formula:
C32H45F
Molecular Weight:
448.7 g/mol
2-Fluoro-4-(trans-4-pentylcyclohexyl)-4'-(trans-4-propylcyclohexyl)biphenyl
CAS No.: 106349-49-9
Cat. No.: VC20832200
Molecular Formula: C32H45F
Molecular Weight: 448.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106349-49-9 |
|---|---|
| Molecular Formula | C32H45F |
| Molecular Weight | 448.7 g/mol |
| IUPAC Name | 2-fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-propylcyclohexyl)phenyl]benzene |
| Standard InChI | InChI=1S/C32H45F/c1-3-5-6-8-25-11-15-28(16-12-25)30-21-22-31(32(33)23-30)29-19-17-27(18-20-29)26-13-9-24(7-4-2)10-14-26/h17-26,28H,3-16H2,1-2H3 |
| Standard InChI Key | SYCNHFWYTQQMNG-UHFFFAOYSA-N |
| SMILES | CCCCCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC=C(C=C3)C4CCC(CC4)CCC)F |
| Canonical SMILES | CCCCCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC=C(C=C3)C4CCC(CC4)CCC)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator